
3-(Hydroxyamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyamino)benzoic acid is an organic compound with the molecular formula C₇H₇NO₃ It is a derivative of benzoic acid, where a hydroxyamino group (-NH-OH) is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Hydroxyamino)benzoic acid typically involves the following steps:
Reduction: The 3-nitro-4-hydroxybenzoic acid is then dissolved in water and subjected to a pressurized reduction reaction at 95-100°C using a catalyst.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for higher yields and environmental friendliness. The use of catalysts and controlled reaction conditions ensures efficient production with minimal waste .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Aminobenzoic acids.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Hydroxyamino)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)benzoic acid involves its interaction with various molecular targets. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating biological activities.
Comparison with Similar Compounds
Salicylic Acid: Known for its anti-inflammatory properties.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.
Uniqueness: 3-(Hydroxyamino)benzoic acid stands out due to its hydroxyamino group, which imparts unique redox properties and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
13252-72-7 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(hydroxyamino)benzoic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4,8,11H,(H,9,10) |
InChI Key |
BVZASAZPMFMKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

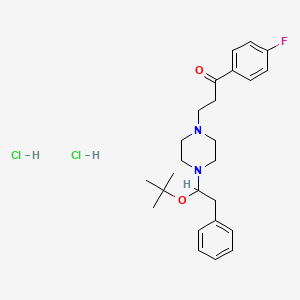
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
silane](/img/structure/B14713525.png)
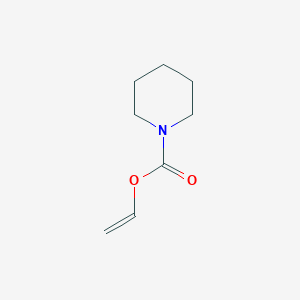
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
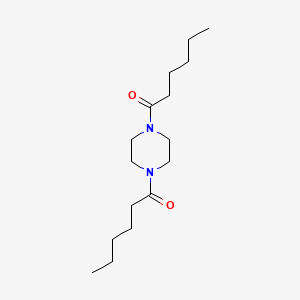
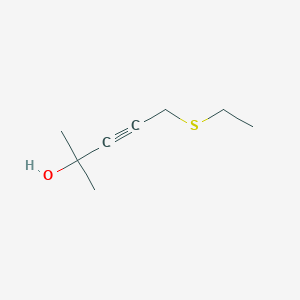

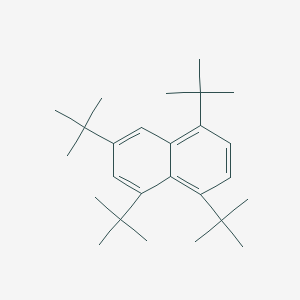
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
